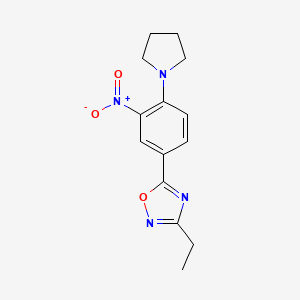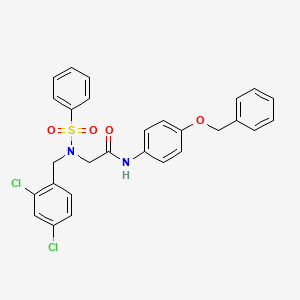
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body and are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX is a valuable tool for studying the role of adenosine A1 receptors in these processes.
作用机制
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which means that it binds to the receptor and prevents adenosine from binding. Adenosine is an endogenous ligand that activates the receptor and is involved in a variety of physiological processes. By blocking the receptor, this compound can inhibit the effects of adenosine and allow researchers to study the role of the receptor in various physiological processes.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the following:
1. Inhibition of adenosine A1 receptor activation: this compound blocks the activation of adenosine A1 receptors by endogenous ligands such as adenosine.
2. Modulation of neurotransmitter release: By blocking adenosine A1 receptors, this compound can modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
3. Regulation of heart rate and blood pressure: this compound can regulate heart rate and blood pressure by blocking the activation of adenosine A1 receptors in the cardiovascular system.
实验室实验的优点和局限性
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments, including the following:
Advantages:
1. Selectivity: this compound is a selective antagonist of the adenosine A1 receptor, which means that it does not interact with other receptors or enzymes in the body.
2. Potency: this compound is a potent antagonist of the adenosine A1 receptor, which means that it can be used at low concentrations to achieve a maximal effect.
3. Availability: this compound is commercially available and can be easily obtained for use in lab experiments.
Limitations:
1. Specificity: While this compound is selective for the adenosine A1 receptor, it is not completely specific and can interact with other receptors or enzymes in the body at high concentrations.
2. Solubility: this compound is poorly soluble in water and requires organic solvents for use in lab experiments.
3. Stability: this compound is sensitive to light and air and requires careful storage to maintain its potency.
未来方向
There are many future directions for research using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, including the following:
1. Development of new therapeutics: this compound can be used as a starting point for the development of new drugs that target the adenosine A1 receptor for the treatment of various diseases.
2. Identification of new drug targets: this compound can be used to identify new drug targets that are involved in the regulation of various physiological processes.
3. Study of disease mechanisms: this compound can be used to study the role of adenosine A1 receptors in the pathogenesis of various diseases, including cardiovascular disease, neurological disorders, and cancer.
4. Development of new research tools: this compound can be used as a starting point for the development of new research tools, such as fluorescent probes or photoaffinity labels, that can be used to study the adenosine A1 receptor and its interactions with other molecules.
合成方法
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide can be synthesized using a variety of methods, including the following:
1. A three-step synthesis starting with 3,4-dimethoxybenzaldehyde, which is converted to the corresponding acid chloride, then reacted with pyridine-4-methanol to give the pyridine derivative, and finally reacted with piperidine-4-amine to give this compound.
2. A four-step synthesis starting with 3,4-dimethoxybenzaldehyde, which is converted to the corresponding acid, then reacted with pyridine-4-methanol to give the pyridine derivative, which is then reacted with piperidine-4-amine to give the amide, and finally treated with sulfonyl chloride to give this compound.
科学研究应用
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological processes. Some of the research applications of this compound include the following:
1. Regulation of heart rate and blood pressure: this compound has been used to study the role of adenosine A1 receptors in regulating heart rate and blood pressure in both animal models and humans.
2. Neurotransmitter release: this compound has been used to study the role of adenosine A1 receptors in regulating neurotransmitter release in the brain, including dopamine, acetylcholine, and glutamate.
3. Pain modulation: this compound has been used to study the role of adenosine A1 receptors in pain modulation, including both acute and chronic pain.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-18-4-3-17(13-19(18)28-2)29(25,26)23-11-7-16(8-12-23)20(24)22-14-15-5-9-21-10-6-15/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWIMXXYGVHJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

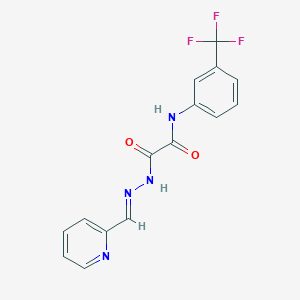

![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
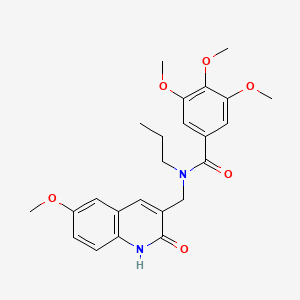
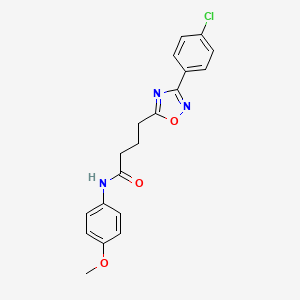

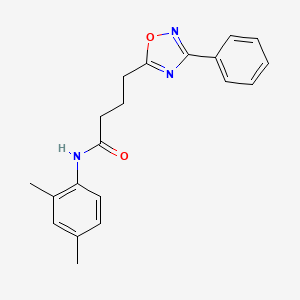
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7692195.png)
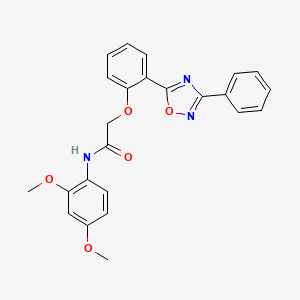
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)
